molecular formula C6H8ClNO2 B13562966 rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole

Cat. No.: B13562966
M. Wt: 161.58 g/mol
InChI Key: UABLDCDYRYXTAZ-INEUFUBQSA-N
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Description

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a bicyclic heterocyclic compound featuring fused furan and oxazole rings. Its molecular formula is C₆H₈ClNO₂, with a molecular weight of 173.59 g/mol (calculated from data in ). The structure includes a chloromethyl (-CH₂Cl) substituent at position 3 of the furo[3,4-d][1,2]oxazole core, conferring reactivity due to the chlorine atom’s electrophilic nature. Key structural identifiers include:

  • SMILES: C1COC2C1C(=NO2)CCl
  • InChIKey: BOUYGVALPQDYMN-UHFFFAOYSA-N

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

(3aS,6aS)-3-(chloromethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole

InChI

InChI=1S/C6H8ClNO2/c7-1-5-4-2-9-3-6(4)10-8-5/h4,6H,1-3H2/t4-,6-/m1/s1

InChI Key

UABLDCDYRYXTAZ-INEUFUBQSA-N

Isomeric SMILES

C1[C@H]2[C@@H](CO1)ON=C2CCl

Canonical SMILES

C1C2C(CO1)ON=C2CCl

Origin of Product

United States

Biological Activity

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a synthetic compound that has garnered attention in the scientific community due to its unique structural characteristics and potential biological applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C7H10ClNO
  • Molecular Weight : 159.6 g/mol
  • Appearance : Colorless solid
  • Solubility : Soluble in common organic solvents such as chloroform and methanol
  • Melting Point : 74-76 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity and allows for nucleophilic substitution reactions. This property can be exploited for synthesizing derivatives that may exhibit enhanced biological activities.

Biological Targets and Assays

Research indicates that this compound may interact with specific enzymes and receptors. The following table summarizes potential biological targets based on preliminary studies:

Biological Target Type of Interaction Assay Methodology
EnzymesInhibitionEnzyme activity assays
ReceptorsBinding affinityMolecular docking studies
Cellular pathwaysModulationCell viability assays

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations.
  • Anti-inflammatory Effects : Another study investigated the compound's anti-inflammatory potential in vitro using human cell lines. The results showed a reduction in pro-inflammatory cytokine production when treated with the compound.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

Current State of Research

Despite promising preliminary findings regarding the biological activity of this compound, comprehensive studies are still limited. Ongoing research focuses on:

  • Elucidating the detailed mechanisms of action.
  • Exploring structure-activity relationships (SAR) to enhance efficacy.
  • Investigating potential therapeutic applications in oncology and infectious diseases.

Comparison with Similar Compounds

rac-1-[(3aR,6aR)-Furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine Hydrochloride

  • Molecular Formula : C₇H₁₃ClN₂O₂
  • Molecular Weight : 192.65 g/mol
  • Key Features: Shares the same furo[3,4-d][1,2]oxazole core but substitutes the chloromethyl group with an ethanamine moiety (-CH₂NH₂·HCl). The amine hydrochloride enhances polarity, improving aqueous solubility compared to the chloromethyl analog. Potential use as a chiral intermediate in drug synthesis, similar to biotin precursors (e.g., ).

(3aR,6S,8aR)-6-(4-Methylphenyl)-3-phenyl-dioxepino[5,6-d][1,2]oxazole

  • Molecular Formula: Not explicitly stated (estimated C₂₀H₂₁NO₃).
  • Key Features: Larger dioxepino[5,6-d][1,2]oxazole ring system with aromatic substituents (4-methylphenyl and phenyl groups). Increased steric bulk reduces reactivity compared to the chloromethyl derivative. Applications in asymmetric catalysis or as a rigid scaffold for receptor targeting.

(3aS,6aR)-3-((R)-Tetrahydrofuro[3,2-d][1,3]dioxol-5-yl)methyl Derivatives

  • Example : Compound 8c from .
  • Key Features :
    • Features a benzyloxy group and indolyl substituent on a tetrahydrofuro[3,2-d][1,3]dioxolane core.
    • The fused dioxolane ring alters electronic properties, enhancing stability against hydrolysis.
    • Used in glycosidase inhibitor synthesis or carbohydrate mimetics.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
rac-(3aR,6aR)-3-(chloromethyl)furo[3,4-d][1,2]oxazole Furo[3,4-d][1,2]oxazole C₆H₈ClNO₂ 173.59 -CH₂Cl Chiral intermediate, electrophile
rac-1-[(3aR,6aR)-Furo[3,4-d][1,2]oxazol-3-yl]ethan-1-amine hydrochloride Furo[3,4-d][1,2]oxazole C₇H₁₃ClN₂O₂ 192.65 -CH₂NH₂·HCl Amine-based drug intermediates
(3aR,6S,8aR)-6-(4-Methylphenyl)-dioxepino[5,6-d][1,2]oxazole Dioxepino[5,6-d][1,2]oxazole ~C₂₀H₂₁NO₃ ~323.39 4-methylphenyl, phenyl Asymmetric catalysis, rigid scaffolds
Tetrahydrofuro[3,2-d][1,3]dioxolane derivatives Furo[3,2-d][1,3]dioxolane Varies Varies Benzyloxy, indolyl Glycosidase inhibitors
Furo[3,4-d]imidazole biotin precursor Furo[3,4-d]imidazole C₁₉H₂₀N₂O₄ 340.38 Dibenzyl, trione Biotin synthesis

Key Research Findings

Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it a versatile electrophile for functionalization . In contrast, amine-substituted analogs (e.g., ) are better suited for coupling reactions.

Stereochemical Influence : The (3aR,6aR) configuration is critical for enantioselective synthesis, as seen in biotin production () and chiral building blocks ().

Stability : Compounds with ether linkages (e.g., dioxolane in ) exhibit greater hydrolytic stability compared to chloromethyl derivatives.

Preparation Methods

Key Synthetic Steps

The preparation typically involves:

  • Construction of the oxazole ring system via cyclization reactions from suitable precursors.
  • Formation of the fused furo ring by intramolecular cyclization or ring closure.
  • Introduction of the chloromethyl substituent through halogenation or substitution reactions.

Precursor Selection

Precursors often include carboxylic acid derivatives, halogenated intermediates, and nucleophilic partners such as alcohols or amines that facilitate ring closure and functional group transformations.

Detailed Preparation Methods

Formation of Oxazole Ring

A widely used approach for oxazole synthesis involves cyclodehydration of α-hydroxy amides or related intermediates. According to patent WO2000053589A1, oxazole derivatives can be prepared by treating carboxylic acid derivatives bearing appropriate leaving groups under basic conditions to promote ring closure.

  • Typical conditions : Use of bases such as potassium carbonate or sodium methoxide in inert solvents like tetrahydrofuran or dichloromethane.
  • Mechanism : Nucleophilic attack by oxygen or nitrogen nucleophiles on activated carboxylic acid derivatives, followed by elimination of leaving groups (often halogens like chlorine or bromine) to form the oxazole ring.

Introduction of Chloromethyl Group

The chloromethyl substituent at the 3-position can be introduced via halogenation of a methyl precursor or by substitution reactions on a suitable intermediate.

  • Halogenation : Treatment of a methyl group adjacent to the oxazole ring with reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Substitution : Reaction of hydroxymethyl or other functionalized intermediates with chlorinating agents like triphosgene or chlorinating reagents in the presence of bases.

Formation of the Fused Furo Ring

The fused furo ring is commonly formed by intramolecular cyclization involving an oxygen nucleophile attacking an electrophilic center on the oxazole ring or its precursor.

  • Cyclization conditions : Heating in the presence of acid catalysts such as p-toluenesulfonic acid or camphorsulfonic acid in high boiling solvents (e.g., toluene, xylene).
  • One-step process : Some methods achieve simultaneous ring closure and oxidation without external oxidants, enhancing efficiency and environmental compatibility.

Representative Reaction Conditions and Results

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Oxazole ring formation Potassium carbonate, methanol Tetrahydrofuran 0°C to ambient 4-8 hours 70-85 Base-promoted cyclization with halogen leaving group
Chloromethyl introduction Thionyl chloride or PCl5 Dichloromethane 0°C to room temp 2-6 hours 60-75 Halogenation of methyl precursor
Furo ring cyclization p-Toluenesulfonic acid, reflux Toluene Reflux (~110°C) 6-12 hours 65-80 Acid-catalyzed intramolecular cyclization

Advantages and Innovations in Preparation

  • Single-stage ring formation : Certain patented methods enable simultaneous elimination and ring closure without isolating intermediates, improving overall synthetic efficiency.
  • Use of mild bases and solvents : Employing tertiary amines like diisopropylethylamine as bases reduces side reactions and improves selectivity.
  • Avoidance of harsh oxidants : The oxidation of oxazoline to oxazole rings can be achieved without environmentally damaging oxidants, making the process greener and cost-effective.
  • Versatility of nucleophiles : Both oxygen and nitrogen nucleophiles can be used, allowing for diverse functional group incorporation.

Summary of Research and Patent Sources

  • The European Chemicals Agency (ECHA) and PubChem provide chemical identifiers and basic structural data but limited synthetic details.
  • Patent WO2000053589A1 delivers comprehensive synthetic routes for oxazole derivatives, including reaction conditions, reagents, and mechanistic insights relevant to the preparation of chloromethyl-substituted fused oxazoles.
  • The patent emphasizes the importance of leaving groups (Cl, Br), nucleophiles (alcohols, amines), and bases (carbonates, alkoxides, amines) in achieving efficient ring formation.
  • The process is applicable to the preparation of racemic mixtures and allows for further functionalization, such as conversion to carboxylic acid derivatives or amides.

Q & A

Q. What are the critical parameters for optimizing the synthesis of rac-(3aR,6aR)-3-(chloromethyl)-furo[3,4-d][1,2]oxazole?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (typically 50–80°C), solvent selection (e.g., dichloromethane or ethanol for solubility and reactivity balance), and reaction time (6–12 hours depending on intermediates). The cyclization step in furo-oxazole formation is highly sensitive to steric effects; using anhydrous conditions minimizes hydrolysis of the chloromethyl group. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for purity >95% .

Q. How can structural characterization resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Employ a combination of 1H^1H- and 13C^{13}C-NMR to identify coupling constants (e.g., JJ-values for axial vs equatorial protons in the bicyclic framework). X-ray crystallography is definitive for confirming the (3aR,6aR) configuration. For intermediates, chiral HPLC with cellulose-based columns can distinguish enantiomers, while vibrational spectroscopy (IR) identifies functional groups like the oxazole ring and chloromethyl moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for SN2 reactions. Solvent effects (e.g., polar aprotic vs protic) are modeled using the Conductor-like Polarizable Continuum Model (CPCM). Validate predictions with kinetic studies (e.g., monitoring reaction rates via 1H^1H-NMR) to correlate computational and experimental data .

Q. What strategies address contradictions between in vitro bioactivity data and molecular docking simulations?

  • Methodological Answer : Discrepancies often arise from solvent accessibility or protein flexibility not captured in rigid docking. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model protein-ligand dynamics over 100+ ns. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide binding affinity (KdK_d) and enthalpy (ΔH\Delta H) data to refine computational models .

Q. How can chiral resolution techniques isolate enantiomers from the racemic mixture?

  • Methodological Answer : Diastereomeric salt formation with chiral acids (e.g., (+)- or (−)-dibenzoyl tartaric acid) is effective for large-scale separation. For analytical purposes, use supercritical fluid chromatography (SFC) with amylose tris(3,5-dimethylphenylcarbamate) columns. Enantiomeric excess (ee) is quantified via polarimetry or chiral GC-MS .

Q. What experimental designs mitigate degradation of the oxazole ring under physiological conditions?

  • Methodological Answer : Stability studies in phosphate-buffered saline (PBS) at pH 7.4 and 37°C identify degradation pathways (e.g., hydrolysis). Protective strategies include prodrug approaches (e.g., masking the oxazole with ester groups) or formulating with cyclodextrins to enhance steric shielding. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .

Data Analysis and Mechanistic Questions

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Methodological Answer : Hammett plots correlate substituent effects (σ+\sigma^+) with reaction rates at the chloromethyl site. Steric maps (e.g., A-value calculations) predict accessibility of reaction sites. Experimentally, competitive reactions with substituted nucleophiles (e.g., thiols vs amines) reveal selectivity trends, analyzed via LC-MS .

Q. What statistical methods resolve batch-to-batch variability in biological assay results?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., impurity profiles, solvent residues). Use Design of Experiments (DoE) to optimize synthesis and assay conditions simultaneously. Bayesian hierarchical models account for random effects across batches .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry142–145°C
LogP (Partition Coefficient)Reverse-phase HPLC (C18 column)1.8 ± 0.2
Enantiomeric Excess (ee)Chiral HPLC (Cellulose-SB column)>98% after SFC resolution
Hydrolytic Half-life (pH 7.4)UV-Vis spectroscopy (λ = 254 nm)48 hours (95% CI: 45–52 hours)

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